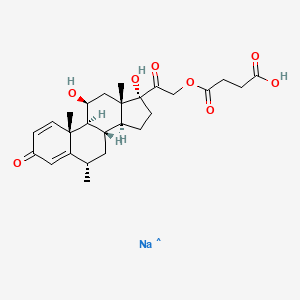

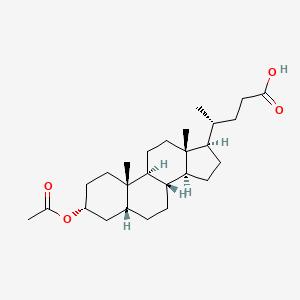

Pregna-1,4-diene-3,20-dione,21-(3-carboxy-1-oxopropoxy)-11,17-dihydroxy-6-methyl-, monosodiumsalt, (6a,11b)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

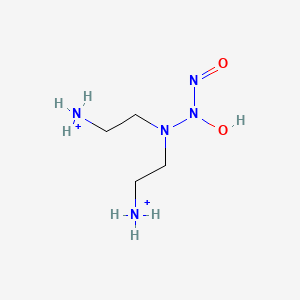

Methylprednisolone Sodium Succinate is the sodium succinate salt of a synthetic glucocorticoid receptor agonist with immunosuppressive and anti-inflammatory effects. Methylprednisolone sodium succinate is converted into active prednisolone in the body, which activates glucocorticoid receptor mediated gene expression. This includes inducing synthesis of anti-inflammatory protein IkappaB-alpha and inhibiting synthesis of nuclear factor kappaB (NF-kappaB). As a result, proinflammatory cytokine production such as IL-1, IL-2 and IL-6 is down-regulated and cytotoxic T-lymphocyte activation is inhibited. Therefore, an overall reduction in chronic inflammation and autoimmune reactions may be achieved.

A water-soluble ester of METHYLPREDNISOLONE used for cardiac, allergic, and hypoxic emergencies.

Wissenschaftliche Forschungsanwendungen

Synthesis and Intermediate Applications

- Researchers have developed synthesis methods for compounds similar to the specified chemical, which are important intermediates for the synthesis of corticoids like hydrocortisone and prednisolone. These methods involve steps like the conversion of 9α-hydroxy androstenedione and examination of product structures through various physical methods, such as IR, MS, and NMR (Lưu Đức Huy et al., 2015).

Microbial Conversion and Biotransformation

- The compound and its analogs have been subjected to microbial conversion studies, revealing various metabolites and biotransformation pathways. For example, Nocardioides simplex VKM Ac-2033D was used to study the conversion of similar compounds, leading to the identification of several metabolites and proposed conversion pathways including dehydrogenation and deacetylation (V. Fokina et al., 2003).

Inhibition of Thymocyte RNA Synthesis

- Inhibitory properties of natural adrenal steroids and their 1,4-diene analogs on thymocyte RNA synthesis have been studied. The research correlates these properties with specific functional groups and preferred conformations, offering insights into the structural activity relationships of these compounds (A. Roldán et al., 1981).

Synthesis and Reduction Studies

- Synthesis and reduction studies of related compounds have been conducted, providing insights into their chemical properties and potential applications in pharmaceuticals. These studies involve sequences of reactions and microbiological reduction processes (S. Noguchi et al., 1968).

Bioactive Properties

- Research has also focused on the bioactive properties of compounds structurally similar to the specified chemical. For instance, pregnanes isolated from Nerium oleander showed significant anti-inflammatory and cytotoxic activities, highlighting the potential therapeutic applications of these compounds (L. Bai et al., 2007).

Local Anti-inflammatory Applications

- Novel steroidal compounds derived from prednisolone, which share structural similarities with the specified chemical, have been evaluated for their local anti-inflammatory and glucocorticoid activities. These studies contribute to the understanding of the therapeutic potential of such compounds in topical applications (A. Heiman et al., 1989).

Eigenschaften

Molekularformel |

C26H34NaO8 |

|---|---|

Molekulargewicht |

497.5 g/mol |

InChI |

InChI=1S/C26H34O8.Na/c1-14-10-16-17-7-9-26(33,20(29)13-34-22(32)5-4-21(30)31)25(17,3)12-19(28)23(16)24(2)8-6-15(27)11-18(14)24;/h6,8,11,14,16-17,19,23,28,33H,4-5,7,9-10,12-13H2,1-3H3,(H,30,31);/t14-,16-,17-,19-,23+,24-,25-,26-;/m0./s1 |

InChI-Schlüssel |

WOARBZBOZOGFGA-SGJOWKDISA-N |

Isomerische SMILES |

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCC(=O)O)O.[Na] |

SMILES |

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCC(=O)O)O.[Na] |

Kanonische SMILES |

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCC(=O)O)O.[Na] |

Synonyme |

6 alpha-Methylprednisolone Sodium Hemisuccinate A-MethaPred Hemisuccinate, Methylprednisolone Methylprednisolone Hemisuccinate Methylprednisolone Hemisuccinate Monosodium Salt Methylprednisolone Sodium Hemisuccinate Methylprednisolone Sodium Succinate Methylprednisolone Succinate Sodium Hemisuccinate, Methylprednisolone Sodium Succinate, Methylprednisolone Solu-Medrol Solumedrol Succinate, Methylprednisolone Urbason-Soluble UrbasonSoluble |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B1240631.png)

![3-(3-methylphenyl)-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one](/img/structure/B1240634.png)

![N-cyclohexyl-2-[[6-(2-pyridinyl)-3-pyridazinyl]thio]acetamide](/img/structure/B1240635.png)

![(2E,5Z)-2-(3,3-dimethyl-2-oxo-butylidene)-5-[(3-hydroxy-4-methoxy-phenyl)methylene]thiazolidin-4-one](/img/structure/B1240652.png)